

Technical Support Center: Chemical Shift Displacement Artifacts in Sodium-23 Imaging

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Compound of Interest

Compound Name: Sodium-23

Cat. No.: B1245947

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This technical support guide is designed for researchers, scientists, and drug development professionals utilizing **Sodium-23** (^{23}Na) MRI in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to chemical shift displacement artifacts.

Troubleshooting Guides

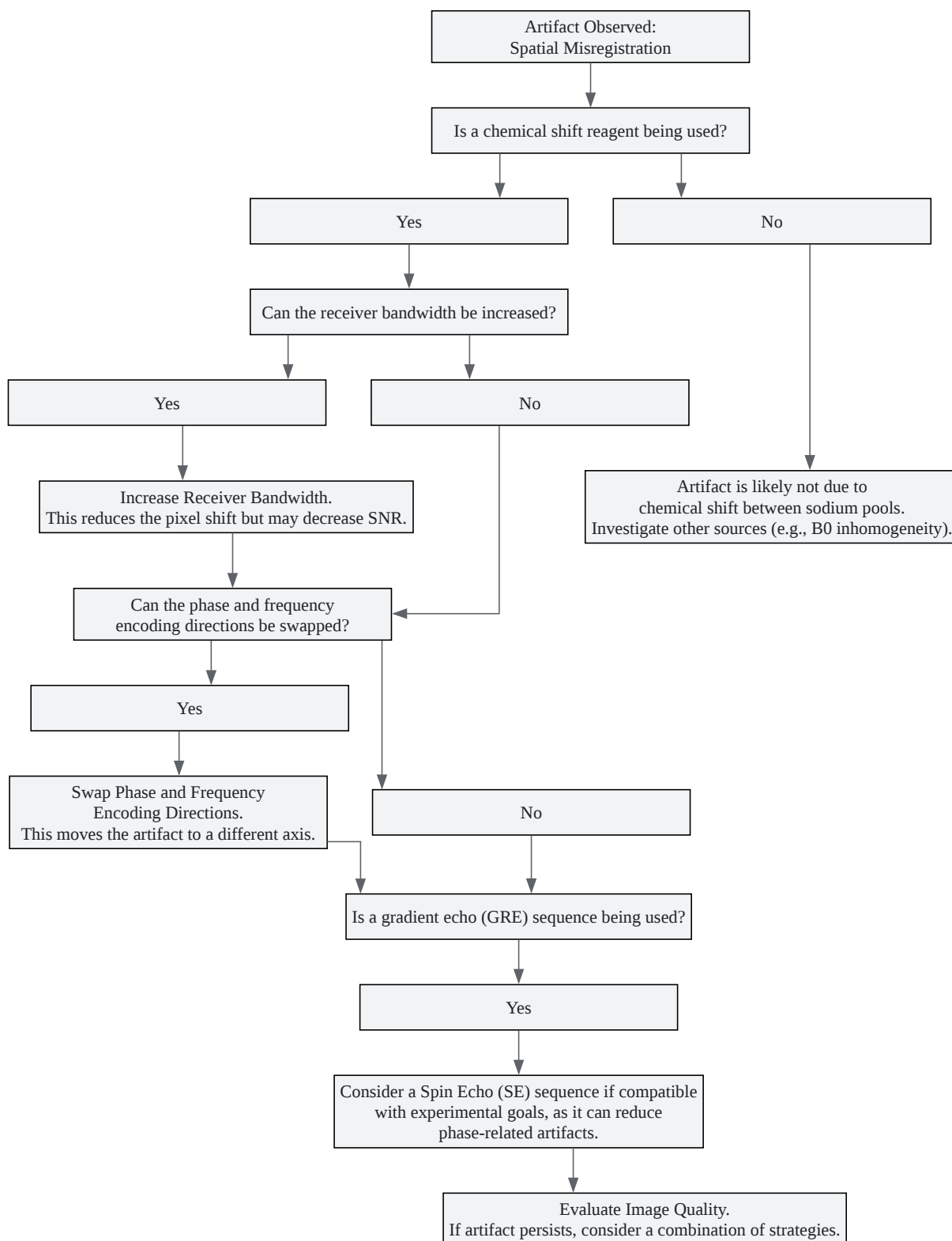
Issue 1: Spatial misregistration or blurring observed in the frequency-encoding direction.

This is the classic presentation of a chemical shift artifact. In ^{23}Na MRI, this is most prominent when using chemical shift reagents to separate intracellular and extracellular sodium pools.

Root Cause Analysis and Solutions:

The fundamental cause is the difference in resonance frequencies between sodium nuclei in different chemical environments. Without a shift reagent, the frequency difference between intracellular and extracellular sodium is negligible.[1][2] However, with the introduction of a paramagnetic shift reagent like $\text{Tm}[\text{DOTP}]^{5-}$, the extracellular sodium signal is shifted, creating a frequency difference that can lead to a spatial artifact.[3]

Logical Troubleshooting Workflow



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Troubleshooting Workflow for Spatial Misregistration

Recommended Actions & Parameters:

Parameter	Recommendation	Expected Outcome	Potential Trade-offs
Receiver Bandwidth	Increase the bandwidth.	Reduces the number of pixels the signal is shifted, minimizing the artifact.[4][5][6]	Decreased Signal-to-Noise Ratio (SNR).[5][7]
Encoding Directions	Swap the phase and frequency encoding directions.	Moves the artifact to a different anatomical axis, which may be less critical for the measurement.[4][5]	May introduce or relocate other artifacts (e.g., motion) to the region of interest.[4]
Matrix Size	Increase the matrix size in the frequency-encoding direction.	Can reduce the visible impact of the artifact.	May decrease SNR and increase scan time.[5]
Pulse Sequence	If using a Gradient Echo (GRE) sequence, consider if a Spin Echo (SE) sequence is appropriate.	SE sequences can help mitigate chemical shift artifacts.[6][8]	SE sequences may have different contrast properties and may not be suitable for all applications, especially with the short T2 of sodium.

Frequently Asked Questions (FAQs)

Q1: What is the chemical shift displacement artifact in the context of ^{23}Na MRI?

A1: This artifact is a spatial misregistration of the sodium signal along the frequency-encoding direction. It occurs when sodium nuclei in different environments resonate at slightly different frequencies. While the natural chemical shift between intracellular and extracellular sodium is virtually zero, the use of paramagnetic shift reagents (e.g., $\text{Tm}[\text{DOTP}]^{5-}$) induces a significant frequency shift in the extracellular sodium, making this artifact more pronounced.[1][2][3]

Q2: How large is the chemical shift in ^{23}Na MRI?

A2: Without a shift reagent, the chemical shift is negligible. When a shift reagent like $\text{Tm}[\text{DOTP}]^{5-}$ is used, the induced chemical shift for extracellular sodium can be around 1.5 ppm.^{[3][9][10]} The magnitude of this shift in Hertz (Hz) is dependent on the magnetic field strength of the scanner.

Quantitative Impact of Induced Chemical Shift

Magnetic Field Strength (T)	Larmor Frequency of ^{23}Na (MHz)	Induced Chemical Shift (ppm)	Frequency Shift (Hz)
3.0 T	33.78	~1.5	~50.67
7.0 T	78.82	~1.5	~118.23
9.4 T	105.84	~1.5	~158.76

Q3: How do I calculate the size of the chemical shift artifact in my images?

A3: The artifact size in pixels can be calculated using the following formula:

$$\text{Pixel Shift} = (\text{Frequency Shift [Hz]}) / (\text{Receiver Bandwidth per Pixel [Hz/pixel]})$$

Where:

- Frequency Shift (Hz): The difference in resonance frequency between the sodium pools (e.g., with and without the influence of a shift reagent).
- Receiver Bandwidth per Pixel (Hz/pixel): This is calculated as: (Total Receiver Bandwidth [Hz]) / (Matrix Size in Frequency-Encoding Direction).^[11]

Q4: Can the short T2 relaxation time of sodium affect the chemical shift artifact?

A4: Yes, indirectly. The short T2 of sodium ($T_{2,\text{short}} \approx 0.5\text{-}5\text{ ms}$ and $T_{2,\text{long}} \approx 10\text{-}30\text{ ms}$) necessitates the use of ultra-short echo time (UTE) sequences and often center-out k-space trajectories.^{[12][13]} With these sequences, signal decay during the readout can lead to blurring, which can compound the appearance of the chemical shift artifact, making the image quality even more challenging to interpret.^{[12][13]}

Q5: Are there specific pulse sequences that are better for avoiding these artifacts?

A5: While no sequence is completely immune, some strategies can help. Using sequences with a very high receiver bandwidth is a primary method for mitigation.^[4] Additionally, some advanced reconstruction algorithms can correct for off-resonance effects, which include chemical shift. For quantitative studies, a 3D gradient echo sequence is often employed.^[7]

Q6: When using a chemical shift reagent, how can I be sure I'm not introducing other artifacts?

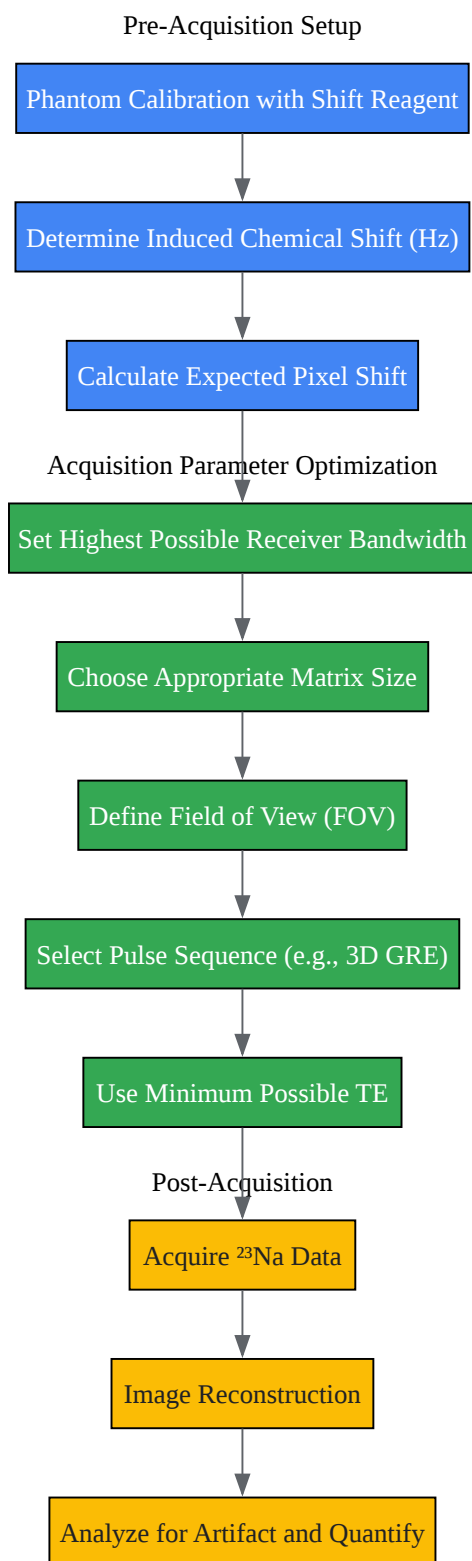
A6: Chemical shift reagents can also affect the relaxation times (T1 and T2) of the sodium nuclei they interact with, which can alter signal intensity.^[1] It is crucial to perform phantom studies to calibrate the effects of the specific concentration of the shift reagent being used on both the chemical shift and the relaxation times to ensure accurate quantification.

Experimental Protocols

Protocol 1: Minimizing Chemical Shift Artifact in ^{23}Na Imaging with a Shift Reagent

This protocol provides a general framework for acquiring ^{23}Na images while minimizing the chemical shift displacement artifact when a shift reagent is used.

Workflow for Artifact Minimization Protocol



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Experimental Protocol Workflow

Methodology:

- Phantom Calibration:
 - Prepare phantoms with known sodium concentrations, including one with the same concentration of the shift reagent to be used in the experiment.
 - Perform a spectroscopy measurement to determine the exact frequency shift (in Hz) induced by the reagent at your scanner's field strength.
- Pulse Sequence and Parameter Selection:
 - Sequence Type: A 3D Gradient Echo (GRE) sequence is commonly used for quantitative ^{23}Na MRI.[\[7\]](#)
 - Repetition Time (TR): Choose a TR that is at least 2.5 times greater than the T1 of sodium in your sample to minimize T1-weighting (e.g., T1 is approx. 50-70 ms at 3-7T).[\[7\]](#)
 - Echo Time (TE): Use the minimum achievable TE on your system to maximize signal from the rapidly decaying sodium.[\[7\]](#)
 - Receiver Bandwidth (BW): Set the highest possible acquisition bandwidth. This is the most critical parameter for reducing the chemical shift artifact.[\[4\]](#)[\[7\]](#)
 - Flip Angle (FA): A 90° flip angle or the Ernst angle can be used for optimal signal.[\[7\]](#)
 - Matrix Size: Start with a standard matrix size (e.g., 64x64x64) and increase if necessary and if SNR allows.
- Image Acquisition and Analysis:
 - Acquire the ^{23}Na images with the optimized parameters.
 - Carefully inspect the images in the frequency-encoding direction for any residual banding or signal pile-up/drop-out at tissue interfaces.
 - If artifacts are still present, consider swapping the phase and frequency encoding directions and re-acquiring.[\[4\]](#)[\[5\]](#)

This guide provides a starting point for addressing chemical shift displacement artifacts in your ^{23}Na MRI experiments. Successful artifact mitigation often involves a careful balance of sequence parameters to achieve the desired image quality and quantitative accuracy.

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